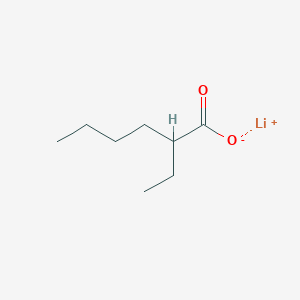

Lithium 2-ethylhexanoate

Descripción general

Descripción

Lithium 2-ethylhexanoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and lithium-based chemistry are discussed, which can provide insights into the behavior and properties of lithium organic compounds. For instance, lithium alkoxides are used as initiators in the anionic polymerization of acrylic monomers, suggesting that lithium organic compounds can play a role in polymer chemistry . Additionally, lithium compounds are used as catalysts in the synthesis of organic derivatives, indicating their utility in promoting chemical reactions .

Synthesis Analysis

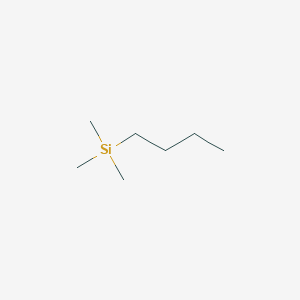

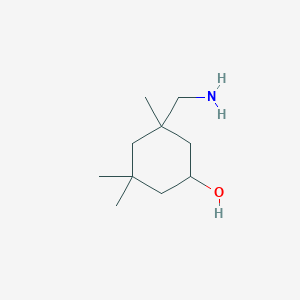

The synthesis of lithium organic compounds is not explicitly detailed in the provided papers. However, the preparation of related lithium compounds is described, such as the synthesis of (aminomethyl)lithium compounds through the reaction of organotin compounds with BuLi . This suggests that lithium 2-ethylhexanoate could potentially be synthesized through similar organometallic reactions, where an organolithium reagent reacts with an appropriate organic precursor.

Molecular Structure Analysis

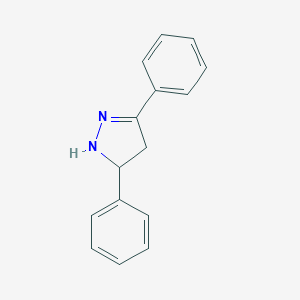

The molecular structure of lithium organic compounds can be complex, as seen in the X-ray crystal structures of organolithium etherate complexes . These structures show lithium coordination with organic groups and ether solvents, which could be similar to the coordination environment of lithium 2-ethylhexanoate. The lithium atoms in these complexes exhibit varying coordination geometries, which could influence the reactivity and properties of the compounds.

Chemical Reactions Analysis

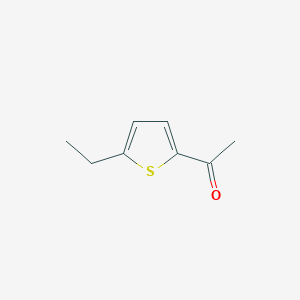

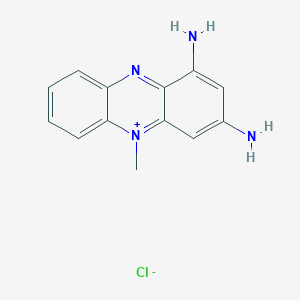

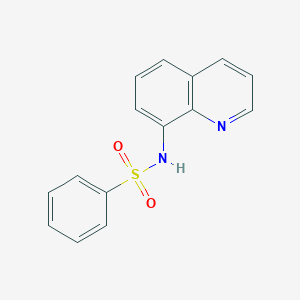

Lithium compounds are known to participate in various chemical reactions. For example, lithium bromide is used as a catalyst for the synthesis of quinoxaline derivatives , and lithium ethylene complexes form partially ionic structures with metal to ligand charge-transfer . These examples demonstrate the reactivity of lithium in different chemical environments, which could be extrapolated to the behavior of lithium 2-ethylhexanoate in similar reactions.

Physical and Chemical Properties Analysis

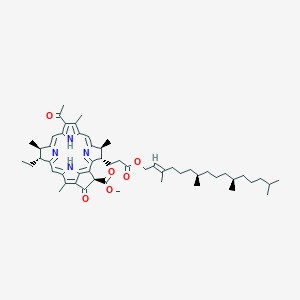

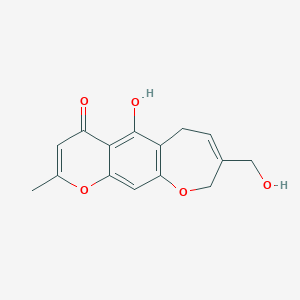

The physical and chemical properties of lithium compounds can be influenced by their interactions with other molecules. For instance, the presence of 2-ethyl-1-hexanol in aqueous lithium bromide affects the dynamic surface tension, which is important for heat and mass transfer in absorption cooling systems . Additionally, the introduction of zinc bis(2-ethylhexanoate) into a polymer network affects ionic conductivity and lithium deposition, highlighting the impact of lithium organic compounds on material properties .

Aplicaciones Científicas De Investigación

“Lithium 2-ethylhexanoate” is a lithium source that is soluble in organic solvents . It’s an organometallic compound, also known as a metalorganic, organo-inorganic, and metallo-organic compound .

This compound is commonly used in various catalysts for oxidation, hydrogenation, and polymerization . It also serves as an adhesion promoter . These applications suggest that “Lithium 2-ethylhexanoate” may be used in fields like materials science, chemistry, and industrial manufacturing.

-

Catalyst for Oxidation, Hydrogenation, and Polymerization

-

Adhesion Promoter

-

Solar Energy and Water Treatment Applications

-

Industrial Testing Applications

-

Real-Time PCR

- Lithium 2-ethylhexanoate could potentially be used in real-time Polymerase Chain Reaction (PCR) applications . Real-time PCR is a laboratory technique used in molecular biology to amplify and simultaneously monitor the amplification of a targeted DNA molecule. The specific methods of application and the outcomes obtained would depend on the particular context of the real-time PCR process.

-

Cell Culture and Transfection

- Lithium 2-ethylhexanoate could potentially be used in cell culture and transfection applications . Transfection is a process of introducing nucleic acids into cells, and it’s a common technique in molecular biology. The specific methods of application and the outcomes obtained would depend on the particular context of the cell culture and transfection process.

Safety And Hazards

Direcciones Futuras

Lithium-based batteries are crucial for the transition from fossil-fuel cars to battery-powered electric vehicles . The development of next-generation batteries will play a vital role in future use of electrical energy . Lithium 2-ethylhexanoate, as a component of these batteries, will likely continue to be an area of research focus.

Propiedades

IUPAC Name |

lithium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZKNBXUMANNDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

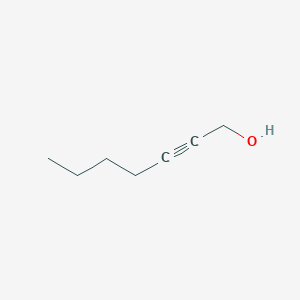

Canonical SMILES |

[Li+].CCCCC(CC)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884842 | |

| Record name | Hexanoic acid, 2-ethyl-, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2-ethylhexanoate | |

CAS RN |

15590-62-2 | |

| Record name | Lithium 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015590622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)

![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)